REACTION_CXSMILES
|
[CH3:1][C:2]([NH:10][C:11](=[O:25])[CH2:12][CH2:13][NH:14]C(OCC1C=CC=CC=1)=O)([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(O)(=O)C.O.[H][H]>CO.[Pd]>[CH3:9][C:2]([NH:10][C:11](=[O:25])[CH2:12][CH2:13][NH2:14])([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
N-(α,α-dimethylbenzyl)-3-(benzyloxycarbonylamino)propionamide
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)(C)NC(CCNC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Undissolved materials were filtered off
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to a value of 10 by the addition of a 10% w/v aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 150 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)(C)NC(CCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |